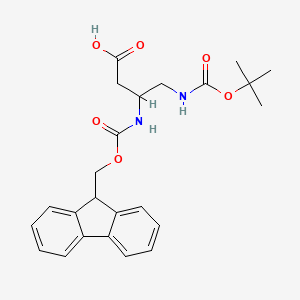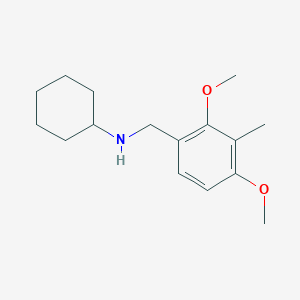
Fmoc-D-Dbu(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Dbu(Boc)-OH: is a synthetic compound commonly used in peptide synthesis. It is a derivative of the amino acid D-Dbu, which is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Dbu(Boc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-Dbu is protected using the Fmoc group. This is usually achieved by reacting D-Dbu with Fmoc-Cl in the presence of a base such as triethylamine.
Protection of the Side Chain: The side chain of D-Dbu is protected using the Boc group. This is done by reacting the Fmoc-protected D-Dbu with Boc2O in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-Dbu(Boc)-OH can undergo several types of reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc is typically removed using a base such as piperidine, while Boc is removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: HBTU, DIC, and bases like DIPEA.
Major Products Formed
Deprotected Amino Acid: Removal of Fmoc and Boc groups yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-D-Dbu(Boc)-OH is widely used in solid-phase peptide synthesis (SPPS) to create custom peptides for research purposes.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.
Medicine
Peptides synthesized from this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and diagnostic agents.
Mecanismo De Acción
The mechanism of action of peptides synthesized from Fmoc-D-Dbu(Boc)-OH depends on the specific peptide sequence. Generally, these peptides interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-Ala(Boc)-OH: Another Fmoc and Boc protected amino acid used in peptide synthesis.
Fmoc-D-Val(Boc)-OH: Similar in structure but with a different side chain.
Fmoc-D-Leu(Boc)-OH: Another variant with a different side chain.
Uniqueness
Fmoc-D-Dbu(Boc)-OH is unique due to its specific side chain, which can impart distinct properties to the peptides synthesized from it. This uniqueness can be leveraged in designing peptides with specific functions or interactions.
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-15(12-21(27)28)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNBFIUWYNXGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12503334.png)


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12503348.png)
![3-(3-methoxypropyl)-2-(methylsulfanyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12503349.png)


![N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503365.png)
![6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B12503372.png)
![4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B12503378.png)
![Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12503385.png)

![1,2-Dimethyl-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene](/img/structure/B12503401.png)
